molecular formula C18H20N2O5 B5848442 METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE

METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE

Cat. No.: B5848442
M. Wt: 344.4 g/mol
InChI Key: ARPOQIILWZHSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoate ester group, an anilino carbonyl group, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The presence of methoxy groups and the anilino carbonyl moiety can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-5-6-12(17(21)25-4)9-14(11)20-18(22)19-13-7-8-15(23-2)16(10-13)24-3/h5-10H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPOQIILWZHSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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